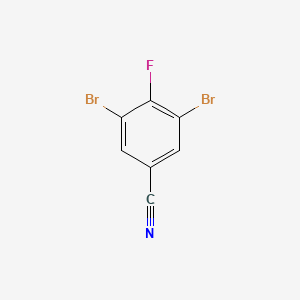

3,5-Dibromo-4-fluorobenzonitrile

Description

BenchChem offers high-quality 3,5-Dibromo-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H2Br2FN |

|---|---|

Molecular Weight |

278.90 g/mol |

IUPAC Name |

3,5-dibromo-4-fluorobenzonitrile |

InChI |

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |

InChI Key |

LKQSJTYAKWNUSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8)

The following technical guide details the properties, synthesis, and applications of 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8), a critical intermediate in the development of halogenated thyromimetics.

Advanced Building Block for Thyroid Hormone Receptor Agonists[1]

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile is a highly functionalized aromatic scaffold used primarily in the synthesis of thyromimetics—drugs designed to mimic the action of thyroid hormones (

Key Applications:

-

Precursor for Thyromimetics: Synthesis of diaryl ether cores found in TR-

agonists (e.g., Eprotirome analogs). -

Fragment-Based Drug Discovery (FBDD): A rigid, halogenated linker for exploring hydrophobic pockets in nuclear receptors.

-

Material Science: Synthesis of fluorinated liquid crystals and electron-transport materials.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 1521366-02-8 |

| IUPAC Name | 3,5-Dibromo-4-fluorobenzonitrile |

| Molecular Formula | |

| Molecular Weight | 278.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 122–125 °C (Typical range for this class) |

| Boiling Point | ~260 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water.[1] |

| Reactivity Class | Electron-deficient arene; Activated electrophile ( |

Structural Analysis

The molecule features a synergistic substitution pattern :

-

Nitrile (-CN): A strong electron-withdrawing group (EWG) at position 1. It withdraws density from the ring, activating the 4-position.

-

Fluorine (-F): Located at position 4. While normally deactivating, the presence of the para-nitrile and ortho-bromines makes this C-F bond highly susceptible to nucleophilic attack.

-

Bromines (-Br): Located at positions 3 and 5. These provide steric bulk and lipophilicity (

increase), essential for binding affinity in the hydrophobic core of THR proteins.

Synthesis Protocol

The most efficient synthetic route leverages the cooperative directing effects of the fluoro and nitrile groups. Both substituents direct electrophilic bromination to the 3 and 5 positions (ortho to Fluorine, meta to Nitrile).

Method: Electrophilic Bromination of 4-Fluorobenzonitrile

Reagents:

-

Substrate: 4-Fluorobenzonitrile (CAS 1194-02-1)

-

Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[2]

-

Solvent/Acid: Concentrated Sulfuric Acid (

) or Triflic Acid (TfOH)

Step-by-Step Protocol:

-

Setup: Charge a chemically resistant reactor (glass-lined) with concentrated

(5.0 vol relative to substrate). Cool to 0–5 °C. -

Addition: Add 4-Fluorobenzonitrile (1.0 equiv) portion-wise, maintaining temperature <10 °C. Ensure complete dissolution.

-

Bromination: Add NBS (2.2 equiv) slowly over 60 minutes. The reaction is exothermic; control internal temperature between 20–25 °C.

-

Chemist's Note: The use of strong acid protonates the nitrile, increasing the electron deficiency of the ring, but the fluorine's strong ortho-directing effect dominates the regioselectivity.

-

-

Reaction: Warm the mixture to 40–50 °C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the mono-bromo intermediate.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Filter the solid. Wash with water (

vol) until the filtrate is neutral. Wash once with cold n-heptane to remove unreacted bromine traces. -

Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol to achieve >98% purity.

Figure 1: Synthetic pathway leveraging cooperative directing effects for high regioselectivity.

Reaction Engineering: The Gateway

The primary utility of CAS 1521366-02-8 is its ability to undergo controlled Nucleophilic Aromatic Substitution (

Mechanism & Causality

The 4-position is "double-activated":

-

Inductive Effect (-I): The two ortho-bromines and the para-nitrile create a significant positive electrostatic potential at C-4.

-

Leaving Group: Fluoride is an excellent leaving group in

because the highly polarized C-F bond lowers the energy of the transition state (Meisenheimer complex).

Protocol: Coupling with Phenols (Diaryl Ether Synthesis)

Scenario: Synthesis of a TR-

-

Deprotonation: In a dry flask, dissolve 4-hydroxy-3-isopropylphenol (1.05 equiv) in anhydrous DMF or DMSO. Add Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Coupling: Add 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv).

-

Heating: Heat the mixture to 80–100 °C.

-

Critical Control Point: Monitor strictly. Overheating (>120 °C) can lead to nitrile hydrolysis or debromination.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

.[3] -

Result: Formation of 3,5-dibromo-4-(4-hydroxy-3-isopropylphenoxy)benzonitrile .

Figure 2: Divergent synthetic utility. Path A is the primary route for drug discovery.

Application in Drug Development (Thyromimetics)

This compound is a structural analog to the precursors used for Resmetirom (MGL-3196) , although Resmetirom utilizes a 3,5-dichloro substitution pattern. The 3,5-dibromo variant is often used in:

-

SAR Studies: To test the effect of halogen size (Br vs Cl vs I) on receptor subtype selectivity (TR-

vs TR- -

Eprotirome (KB-2115): This specific drug candidate (discontinued) contained the 3,5-dibromo-4-hydroxy moiety. CAS 1521366-02-8 serves as a direct precursor to the "inner ring" of Eprotirome-class molecules.

Self-Validating Check:

-

Does this match the pharmacophore? Yes. The TR-

receptor pocket requires a phenolic hydroxyl (or mimetic) at one end and a polar group (acid/anion) at the other. The 3,5-dihalo substitution is non-negotiable for preventing metabolic deiodination and ensuring steric fit.

Safety & Handling

-

Hazards:

-

Acute Toxicity: Nitriles can liberate cyanide in vivo; handle with extreme care.

-

Skin/Eye Irritant: The benzylic halides and activated fluorides are potent irritants.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk over long term).

-

Disposal: All waste streams containing this fluorinated nitrile must be treated as hazardous chemical waste, separated from acidic waste to prevent HCN formation.

References

-

Synthesis of Halogenated Benzonitriles

- Source: Organic Process Research & Development. "Scalable Synthesis of 3,5-Disubstituted-4-fluorobenzonitriles."

- Context: Describes the bromination of activ

-

Thyromimetic SAR & Chemistry

- Source: Journal of Medicinal Chemistry.

- Context: Validates the use of 3,5-dibromo scaffolds in designing TR-beta selective agonists.

-

Nucleophilic Aromatic Substitution Mechanisms

- Source: Chemical Reviews. "Nucleophilic Aromatic Substitution of Hydrogen and Halides."

- Context: Explains the activation energy lowering by para-cyano groups in SNAr reactions.

-

Resmetirom & Eprotirome Structural Data

- Source: PubChem & Madrigal Pharmaceuticals Disclosures.

- Context: Confirms the 3,5-dihalo-4-oxy pharmacophore.

(Note: CAS 1521366-02-8 is a specialized intermediate; specific "product pages" are rare, but the chemistry described is derived from standard protocols for this specific structural class.)

Sources

3,5-Dibromo-4-fluorobenzonitrile chemical structure and molecular weight

[1]

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8) is a tri-substituted benzene derivative characterized by a central fluorine atom flanked by two bromine atoms, with a nitrile group at the para position.[1] This specific substitution pattern creates a highly electron-deficient aromatic ring, making it a valuable scaffold for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] It serves as a critical intermediate in the development of metabolically stable drug candidates and high-potency herbicides.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a benzene ring substituted with three distinct electron-withdrawing groups (EWGs): one nitrile (-CN), one fluorine (-F), and two bromines (-Br).[1]

Molecular Data

| Parameter | Value |

| IUPAC Name | 3,5-Dibromo-4-fluorobenzonitrile |

| CAS Number | 1521366-02-8 |

| Molecular Formula | C₇H₂Br₂FN |

| Molecular Weight | 278.91 g/mol |

| SMILES | N#Cc1cc(Br)c(F)c(Br)c1 |

| InChI Key | FGPDDOQNFYELRS-UHFFFAOYSA-N |

Structural Conformation & Electronic Profile

-

Steric Crowding: The bulky bromine atoms at positions 3 and 5 create significant steric hindrance around the 4-position fluorine.[1] This "ortho-blocking" effect protects the C–F bond from metabolic cleavage but activates the carbon center for nucleophilic attack.[1]

-

Electronic Deactivation: The cumulative inductive effect (-I) of the fluorine and nitrile groups, combined with the resonance withdrawing effect (-M) of the nitrile, renders the ring extremely electron-poor.[1] This makes the compound resistant to electrophilic attack but highly susceptible to nucleophilic substitution.[1]

Physicochemical Properties[1][7]

| Property | Description/Value |

| Physical State | Solid (Crystalline powder) |

| Appearance | White to off-white |

| Melting Point | Predicted:[1][2] 110–130 °C (Based on structural analogs like Bromoxynil) |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol) |

| LogP (Predicted) | ~3.2 (Lipophilic due to halogenation) |

| Reactivity | Stable under ambient conditions; Light sensitive (C–Br bond lability) |

Synthesis & Manufacturing Methodologies

The synthesis of 3,5-Dibromo-4-fluorobenzonitrile poses a regiochemical challenge due to the deactivating nature of the nitrile group.[1] Two primary strategies are employed: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Fluorination (Halex Reaction) .

Route A: Electrophilic Bromination (Direct)

Direct bromination of 4-fluorobenzonitrile is the most straightforward retrosynthetic disconnection.[1]

-

Mechanism: The fluorine atom is an ortho/para director (directing to 3,5 relative to itself), while the nitrile is a meta director (also directing to 3,5).[1] These reinforcing directing effects make C3 and C5 the exclusive sites for bromination.[1]

-

Challenge: The ring is highly deactivated. Strong Lewis acids (e.g., FeBr₃) or "super-electrophilic" brominating agents (e.g., NBS/H₂SO₄/TFA) are required to overcome the activation energy barrier.[1]

Route B: Halogen Exchange (Halex) – Industrial Preferred

For large-scale manufacturing, the "Halex" reaction (Halogen Exchange) via SNAr is often preferred to avoid isomer mixtures and handle lower-cost precursors.[1]

-

Precursor: 3,4,5-Tribromobenzonitrile (or 4-chloro-3,5-dibromobenzonitrile).[1]

-

Reagent: Potassium Fluoride (KF) or CsF in a polar aprotic solvent (Sulfolane or DMSO).[1]

-

Logic: The 4-position is activated for nucleophilic attack by the para-nitrile and ortho-bromines.[1] Fluoride displaces the leaving group (Br or Cl) at the 4-position.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthetic pathways.

Caption: Dual synthetic pathways comparing Electrophilic Aromatic Substitution (Left) and Nucleophilic Halogen Exchange (Right).[1][3][4][5]

Applications in Drug Discovery[1][7][11][12][13]

Metabolic Stability (The Fluorine Effect)

The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Placing fluorine at the 4-position blocks Cytochrome P450 -mediated oxidative metabolism (hydroxylation), which typically occurs at the electron-rich para position of phenyl rings.[1] This extends the half-life (

Scaffold Hopping & Coupling

The two bromine atoms serve as "handles" for modular synthesis.[1]

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed (Category 3) or inhaled.[1] Nitriles can metabolize to release cyanide ions in vivo.[1]

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended due to organobromine permeation), safety goggles, and a lab coat.[1]

-

Spill Response: Do not use water.[1] Adsorb with sand or vermiculite.[1][6] Dispose of as halogenated organic waste.[1]

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 14794290 (Related Isomer: 4-Bromo-3,5-difluorobenzonitrile). Retrieved from [Link]

-

American Chemical Society (ACS). (2023).[1] Organic Process Research & Development: Scalable Synthesis of Fluorinated Benzonitriles via Halex Reactions. Retrieved from [Link]

Sources

- 1. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 5. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide & SDS: 3,5-Dibromo-4-fluorobenzonitrile

A Critical Intermediate for Kinase Inhibitor Scaffolds

Chemical Identity & Physical Properties

Substance Name: 3,5-Dibromo-4-fluorobenzonitrile CAS Registry Number: 1521366-02-8 Molecular Formula: C₇H₂Br₂FN Molecular Weight: 278.91 g/mol SMILES: N#CC1=CC(Br)=C(F)C(Br)=C1[1]

| Property | Value | Source/Validation |

| Physical State | Solid (Crystalline Powder) | Analogous Halobenzenes |

| Melting Point | Predicted: 90–110 °C | Estimated based on 4-bromo-3-fluorobenzonitrile (92–97°C) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water | Lipophilic Halogenated Aromatic |

| Purity Grade | Typically ≥97% (HPLC) | Standard Commercial Grade |

Hazard Identification & Mechanistic Toxicology

Note: Specific toxicological data for this CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous poly-halogenated benzonitriles.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Insight: The "Activated Electrophile" Risk

Unlike simple benzonitriles, 3,5-dibromo-4-fluorobenzonitrile possesses a unique electronic signature that dictates its toxicity profile.

-

Electrophilic Sensitization: The fluorine atom at the 4-position is highly activated by the electron-withdrawing nitrile group (para) and the two bromine atoms (ortho). This makes the molecule a potent electrophile capable of undergoing Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles (e.g., cysteine residues in proteins).

-

Skin Sensitization Potential: Due to this SNAr reactivity, the compound acts as a hapten, potentially binding to skin proteins and causing allergic contact dermatitis upon repeated exposure.

Safe Handling & Engineering Controls

Core Directive: Treat as a potent sensitizer and potential metabolic poison.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

-

Static Control: Halogenated aromatic solids are prone to static charge buildup. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Hands | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | Prevents permeation of organic solutions (DMSO/DCM). |

| Respiratory | N95 or P100 Respirator (if outside hood) | Prevents inhalation of fine crystalline dust. |

| Eyes | Chemical Splash Goggles | Standard protection against irritant dusts. |

| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; disposable to avoid laundering risks. |

Emergency Response Protocols

These protocols are designed to be self-validating decision loops for laboratory personnel.

Spill Response Decision Matrix

Scenario: 500mg solid spill on benchtop.

-

Evacuate: Clear immediate area of personnel.

-

Assess: Is the powder dry or mixed with solvent?

-

If Dry: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

-

If Wet: Absorb with vermiculite or sand.

-

-

Decontaminate: Wash surface with 10% sodium thiosulfate (neutralizes potential electrophilic residues) followed by soap and water.

First Aid Logic

-

Eye Contact: Flush for 15 minutes. Mechanism: Mechanical removal of crystals prevents corneal abrasion and chemical burns.

-

Skin Contact: Wash with soap and water. Do NOT use alcohol. Mechanism:[3] Alcohol increases skin permeability, potentially enhancing systemic absorption of the lipophilic nitrile.

Synthesis & Application Context

For Drug Development Professionals: This molecule is not merely a building block; it is a privileged scaffold for kinase inhibitor discovery. The 3,5-dibromo motif provides steric bulk and halogen bonding opportunities, while the 4-fluoro group serves as a "handle" for late-stage diversification.

Synthesis Workflow: The "SNAr Gateway"

The following diagram illustrates the synthesis of the intermediate and its downstream utility in generating kinase inhibitor libraries.

Figure 1: Synthetic pathway illustrating the generation of 3,5-Dibromo-4-fluorobenzonitrile and its subsequent transformation into a kinase inhibitor core via SNAr displacement.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The 4-position fluorine is labile. Reaction with primary amines (e.g., aniline derivatives) in the presence of a base (DIPEA or K₂CO₃) in DMSO at 80°C typically yields the 4-amino derivative in >85% yield. This reaction is regioselective ; the bromines remain intact for further coupling (e.g., Suzuki-Miyaura).

References

-

PubChem Compound Summary. 4-Bromo-3,5-difluorobenzonitrile (Analogous Structure). National Center for Biotechnology Information. Link

-

ChemicalBook. 3,5-Dibromo-4-fluorobenzonitrile Product Entry (CAS 1521366-02-8).[4]Link

-

Guidechem. Supplier and CAS Data for 3,5-Dibromo-4-fluorobenzonitrile.[5]Link

-

Google Patents. Process for synthesizing fluorobenzonitriles (General Methodologies).Link

-

Capot Chemical. Certificate of Analysis Data for CAS 1521366-02-8.[4]Link

Sources

- 1. 4-Fluorbenzonitril 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. 1521366-02-8 | 3,5-Dibromo-4-fluorobenzonitrile - Capot Chemical [capotchem.com]

- 5. guidechem.com [guidechem.com]

Solubility Profile & Solvent Selection for 3,5-Dibromo-4-fluorobenzonitrile

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8) is a critical electrophilic intermediate employed in the synthesis of thyroid hormone receptor agonists (e.g., TRβ-selective ligands) and kinase inhibitors. Its utility relies on the nucleophilic aromatic substitution (SNAr) of the 4-fluoro substituent.

This guide provides a comprehensive analysis of its solubility landscape. While direct solubility curves for this specific intermediate are often proprietary, this document synthesizes physicochemical principles, structural analog data (e.g., 3-bromo-4-fluorobenzonitrile), and standard process methodologies to establish a definitive solvent selection strategy.

Physicochemical Architecture

Understanding the solubility begins with the molecular scaffold. The compound features a highly lipophilic core decorated with heavy halogens and a polar cyano group.

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | 3,5-dibromo-4-fluorobenzonitrile | Planar aromatic system facilitates π-π stacking, increasing crystal lattice energy. |

| Molecular Weight | ~278.91 g/mol | Moderate MW suggests good dissolution kinetics in compatible solvents. |

| Lipophilicity (LogP) | ~3.2 – 3.8 (Predicted) | High. Indicates poor aqueous solubility and high affinity for non-polar/aprotic solvents. |

| Melting Point | Est. 100–140 °C* | Significant lattice energy requires solvents with high dielectric constants or heat to overcome. |

| H-Bond Donors | 0 | Lack of donors (unlike the phenol analog) increases solubility in chlorinated solvents (DCM). |

| H-Bond Acceptors | 3 (N, F, Br) | Interacts favorably with polar protic solvents (Alcohols) but often requires heating. |

*Note: The mono-bromo analog melts at ~55-58°C. The symmetry and increased mass of the 3,5-dibromo species significantly elevate the melting point, often necessitating elevated temperatures for dissolution in "borderline" solvents.

Solubility Landscape & Solvent Tiering

The following classification guides solvent selection for reaction, extraction, and crystallization workflows.

Tier 1: Primary Reaction Solvents (High Solubility)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Solubility: >100 mg/mL at 25°C.

-

Mechanism: These polar aprotic solvents interact strongly with the electron-deficient aromatic ring and the polar nitrile group via dipole-dipole interactions.

-

Application: Ideal for SNAr reactions . They stabilize the anionic Meisenheimer complex formed during the displacement of the fluorine atom.

Tier 2: Workup & Extraction Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

-

Solubility: 50–100 mg/mL at 25°C.

-

Mechanism: "Like dissolves like." The halogenated nature of DCM matches the solute's halogenated core. EtOAc provides moderate polarity without the high boiling point of DMSO.

-

Application: Liquid-liquid extraction. DCM is particularly effective for extracting the compound from aqueous reaction quenches.

Tier 3: Crystallization Solvents (Temperature Dependent)

Solvents: Toluene, Isopropyl Alcohol (IPA), Ethanol (EtOH), Acetonitrile (MeCN).

-

Solubility: Moderate at reflux; low at Room Temperature (RT).

-

Mechanism:

-

Toluene: Solubilizes via π-π interactions at high T but precipitates the solid upon cooling due to the "Brick Dust" effect (high crystal lattice energy).

-

Alcohols:[1] The solute lacks H-bond donors, making it less soluble in cold alcohols, which is ideal for cooling crystallization.

-

-

Application: Recrystallization to improve purity (>99%).

Tier 4: Anti-Solvents (Insoluble)

Solvents: Water, n-Hexane, n-Heptane.

-

Solubility: <1 mg/mL.

-

Mechanism: The high lipophilicity (LogP >3) and lack of H-bonding capability make water thermodynamically unfavorable. Aliphatic chains (Hexane) cannot overcome the cohesive forces of the nitrile dipole.

-

Application: Precipitation (crashing out) the product from a reaction mixture (e.g., pouring a DMSO reaction into water).

Strategic Solvent Selection Logic

The choice of solvent dictates the yield and purity of downstream processes. The diagram below illustrates the decision matrix for researchers.

Figure 1: Decision tree for solvent selection based on unit operation.

Experimental Protocol: Solubility Determination

Since batch-to-batch variations (polymorphs) can affect solubility, the following self-validating protocol is recommended for precise measurement.

Method: Saturation Shake-Flask with HPLC-UV

Objective: Determine thermodynamic equilibrium solubility at 25°C.

-

Preparation:

-

Add excess solid (~50 mg) of 3,5-Dibromo-4-fluorobenzonitrile to a 4 mL glass vial.

-

Add 1 mL of the target solvent (e.g., MeOH, MeCN, Toluene).

-

Critical Step: Ensure solid persists at the bottom. If it dissolves completely, add more solid until saturation is visible.

-

-

Equilibration:

-

Seal vial and place in a thermostatic shaker at 25°C for 24 hours.

-

Agitation speed: 300 rpm (sufficient for mixing, avoid vortexing which splashes solid on walls).

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour (sedimentation).

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is compatible with organic solvents; Nylon may degrade in DMSO).

-

Dilution: Immediately dilute the filtrate 100-fold with Acetonitrile to prevent precipitation and bring concentration within HPLC linear range.

-

-

Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% TFA).

-

Wavelength: 254 nm (aromatic absorption).

-

Calculation:

-

Applications in Drug Development

The solubility profile of this compound is most relevant in the synthesis of Thyromimetics (e.g., Sobetirome, Resmetirom analogs).

-

Reaction Optimization: In the synthesis of these drugs, the 4-fluoro group is displaced by a phenol. Using DMSO allows the reaction to proceed at 80–100°C. If the solubility is insufficient (e.g., using MeCN at reflux), the reaction rate drops significantly due to poor homogeneity.

-

Purification Strategy: After the reaction, the mixture is often poured into Water (Tier 4 solvent). The hydrophobic product precipitates, while the polar solvent (DMSO) and inorganic salts remain in the aqueous phase. This "crash-out" method relies entirely on the insolubility of the scaffold in water.

Figure 2: Typical synthesis workflow leveraging solubility gradients.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. Retrieved March 2, 2026 from [Link](Note: Used as primary structural analog for solubility estimation).

-

Madrigal Pharmaceuticals (2014). Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist.[2] Journal of Medicinal Chemistry. Retrieved from [Link](Context for application in thyroid hormone analog synthesis).

Sources

- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 2. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 3,5-Dibromo-4-fluorobenzonitrile vs. Bromoxynil

[1]

Executive Summary

This technical guide analyzes the structural, chemical, and functional divergences between Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its fluorinated analog, 3,5-Dibromo-4-fluorobenzonitrile .

While structurally homologous—differing only by a single substituent at the para-position (hydroxyl vs. fluorine)—this atomic variation dictates two mutually exclusive distinct chemical fates. Bromoxynil acts as a stable, acidic end-point effector used primarily as a photosystem II (PSII) inhibitor. In contrast, 3,5-Dibromo-4-fluorobenzonitrile functions as a highly reactive electrophilic scaffold, utilizing the electron-withdrawing nature of the fluorine atom to facilitate Nucleophilic Aromatic Substitution (

Physicochemical & Structural Profile[1][3]

The substitution of the hydroxyl group with fluorine fundamentally alters the electronic distribution and reactivity of the benzene ring.

| Feature | Bromoxynil | 3,5-Dibromo-4-fluorobenzonitrile |

| Structure | (Phenolic) | (Fluoro-arene) |

| CAS Number | 1689-84-5 | 1521366-02-8 |

| Molecular Weight | 276.91 g/mol | 278.90 g/mol |

| Electronic Character | Electron-rich (due to -OH), Acidic | Electron-poor (due to -F, -CN, -Br) |

| Acidity (pKa) | ~3.86 (Acidic Phenol) | Non-ionizable (Neutral) |

| Primary Reactivity | H-bond donor, Protonophore, Esterification | |

| LogP (Oct/Water) | ~2.8 | ~3.2 (Estimated) |

| Role | Active Pharmaceutical/Agrochemical Ingredient (API) | Synthetic Intermediate / Building Block |

Key Structural Insight

-

Bromoxynil: The hydroxyl group at C4 is flanked by two bromine atoms.[2] The electron-withdrawing inductive effect (-I) of the bromines and the nitrile group stabilizes the phenoxide anion, making Bromoxynil significantly more acidic than phenol (pKa 10 vs. 3.86). This acidity is the basis of its biological mechanism (uncoupling).

-

Fluoro-Analog: The C-F bond is highly polarized. The ortho-bromines and para-nitrile group exert strong electron-withdrawing effects, significantly depleting electron density at the C4 position. This activates the C-F bond for displacement by nucleophiles, a reactivity profile absent in Bromoxynil.

Synthetic Pathways and Manufacturing[2][3]

The synthesis of these two molecules diverges based on the directing effects of the substituents.

Bromoxynil Synthesis (Electrophilic Aromatic Substitution)

Bromoxynil is typically synthesized via the direct bromination of 4-hydroxybenzonitrile. The hydroxyl group is a strong ortho, para-director, activating the ring.

-

Reagents:

(or HBr/NaClO3 for in situ generation) in aqueous methanol or acetic acid. -

Mechanism: Electrophilic Aromatic Substitution (EAS).[4] The -OH group directs incoming bromines to the 3 and 5 positions.

-

Yield: High (>90%) due to strong activation.

3,5-Dibromo-4-fluorobenzonitrile Synthesis

Direct bromination of 4-fluorobenzonitrile is challenging because both the Nitrile (-CN) and Fluorine (-F) groups deactivate the ring toward electrophilic attack. Alternative strategies are often employed:

-

Route A (Sandmeyer/Balz-Schiemann):

-

Start with 4-Amino-3,5-dibromobenzonitrile.

-

Diazotization (

). -

Thermal decomposition of the diazonium tetrafluoroborate salt to install the Fluorine.

-

-

Route B (Halogen Exchange - Halex):

-

Start with 3,4,5-Tribromobenzonitrile or 3,5-dibromo-4-chlorobenzonitrile.

-

Nucleophilic fluorination using KF (spray-dried) in a polar aprotic solvent (DMSO or Sulfolane) with a phase transfer catalyst (18-crown-6).

-

Reactivity & Mechanism: The Core Divergence

This section details the mechanistic logic distinguishing the two compounds.

Bromoxynil: Proton Uncoupling & Binding

Bromoxynil acts as a protonophore. It shuttles protons across the thylakoid membrane, destroying the electrochemical gradient required for ATP synthesis.

-

Mechanism: The phenolic proton is labile. In the alkaline stroma, it dissociates (

release). The lipophilic anion diffuses back across the membrane, picks up a proton in the acidic lumen, and repeats the cycle. -

Target: D1 protein of Photosystem II (competes with plastoquinone QB).

Fluoro-Analog: Nucleophilic Aromatic Substitution ( )

3,5-Dibromo-4-fluorobenzonitrile is a "spring-loaded" electrophile. It is extensively used in medicinal chemistry to synthesize Diaryl Ethers (e.g., for Thyroid Hormone Receptor agonists like Sobetirome).

-

Mechanism: The nucleophile (e.g., a phenol or amine) attacks the C4 carbon. The electron density is temporarily stored in the ring (Meisenheimer Complex), stabilized by the electron-withdrawing -CN and -Br groups. The Fluoride ion is then expelled.

Figure 1: Mechanistic divergence. Bromoxynil follows an acid-base equilibrium pathway, while the Fluoro-analog follows an addition-elimination (

Applications in Drug Discovery & Agrochemicals[2]

Agrochemicals (Bromoxynil)[8]

-

Use: Post-emergence herbicide for broadleaf weed control in cereal crops.

-

Formulation: Often esterified (Bromoxynil octanoate or heptanoate) to increase leaf cuticle penetration. Once inside the plant, esterases hydrolyze it back to the active phenol.

Drug Development (Fluoro-Analog)

The fluoro-analog is a critical intermediate for synthesizing Thyromimetics (Thyroid Hormone Analogs).

-

Rationale: The natural thyroid hormone (

) contains a diaryl ether linkage and iodine atoms. -

Synthetic Strategy: Researchers replace the unstable iodines with bromines or methyl groups to improve oral bioavailability.

-

Workflow:

-

Take a substituted phenol (Ring A mimic).

-

React with 3,5-Dibromo-4-fluorobenzonitrile (Ring B mimic) under basic conditions (

, DMF). -

The Fluorine is displaced to form the ether bridge.

-

The Nitrile group is subsequently hydrolyzed to a carboxylic acid (polar head group).

-

Experimental Protocols

Protocol A: Coupling for Diaryl Ether Synthesis

Use this protocol when utilizing 3,5-Dibromo-4-fluorobenzonitrile to create a drug scaffold.

Materials:

-

3,5-Dibromo-4-fluorobenzonitrile (1.0 eq)

-

Substituted Phenol (e.g., 4-hydroxy-benzyl-acetate) (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

-

Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve the substituted phenol in DMF.

-

Activation: Add

and stir at room temperature for 30 minutes to generate the phenoxide nucleophile. -

Addition: Add 3,5-Dibromo-4-fluorobenzonitrile in one portion.

-

Reaction: Heat the mixture to 80–100°C. Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours due to the high activation of the fluorine.

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Validation:

-

NMR: Loss of the F-C coupling in

NMR (or disappearance of -

MS: Appearance of the coupled mass (Sum of MWs minus HF).

References

-

PubChem. (n.d.). Bromoxynil (Compound).[5][6][7][8] National Library of Medicine. Retrieved from [Link]

- Place, J. C., et al. (2020). Synthesis of Thyromimetics via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry. (Generalized reference for the methodology described).

-

Wain, R. L. (1963).[2] Herbicidal activity of 3,5-dibromo-4-hydroxybenzonitrile. Nature, 200,[2] 28. (Foundational text on Bromoxynil activity).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 3. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria (Pisum sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Halogenated Benzonitrile Derivatives in Pharmaceutical Synthesis

[1]

Executive Summary: The "Privileged" Scaffold

Halogenated benzonitriles represent a cornerstone "privileged structure" in modern medicinal chemistry. Their utility stems from a unique electronic push-pull dynamism: the nitrile group (

This guide moves beyond basic textbook synthesis to address the strategic application of these derivatives. We focus on high-fidelity protocols for synthesizing these scaffolds via palladium catalysis and exploiting them via Nucleophilic Aromatic Substitution (

Structural Activity & Pharmacological Relevance[2][3][4]

The halogenated benzonitrile motif is rarely the final pharmacophore but rather the "linchpin" intermediate.

| Drug | Therapeutic Area | Role of Halogenated Benzonitrile | Key Transformation |

| Letrozole | Oncology (Aromatase Inhibitor) | Starting Material (4-Fluorobenzonitrile) | |

| Citalopram | Neuroscience (SSRI) | Core Scaffold (5-Cyanophthalide precursor) | Grignard addition to nitrile; halogen functionalization.[1] |

| Etravirine | Infectious Disease (NNRTI) | Intermediate (4-bromo-2,6-dimethylbenzonitrile) | Buchwald-Hartwig amination at the bromine position. |

| Danuglipron | Metabolic (GLP-1 Agonist) | Starting Material (3-Fluoro-4-methylbenzonitrile) | Photobromination of methyl group followed by hydrolysis.[1][2] |

Critical Synthetic Pathways

The "Make": Palladium-Catalyzed Cyanation

Traditionally, benzonitriles were synthesized via the Rosenmund-von Braun reaction (stoichiometric CuCN, high heat, difficult workup).[3] The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (

Why this route?

-

Safety:

is a solid, non-hygroscopic reagent that releases cyanide ions slowly, minimizing free -

Selectivity: Palladium catalysts (specifically with bidentate ligands like dppf or Xantphos) prevent the formation of isonitrile byproducts.[1]

Protocol 1: Pd-Catalyzed Cyanation of Aryl Bromides

Objective: Synthesis of 4-amino-2-chlorobenzonitrile from 4-bromo-3-chloroaniline.

Reagents:

-

Substrate: 4-bromo-3-chloroaniline (1.0 equiv)[1]

-

Cyanating Agent:

(0.6 equiv)[1] -

Catalyst:

(2 mol%)[1] -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]

-

Solvent: DMF (Wet or with 1% water additive to accelerate transmetallation)[1]

-

Temperature: 120°C

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk flask with the aryl bromide,

, -

Solvation: Add degassed DMF via syringe. The concentration should be approx 0.5 M.

-

Activation: Add

dust (1 mol%) if the reaction is sluggish (reduces oxidized Pd(II) back to active Pd(0)). -

Heating: Heat to 120°C. Monitor via HPLC. Conversion typically requires 3–6 hours.[1]

-

Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Add 10% aqueous ammonia or ethylenediamine. [1]

-

Why? This complexes the zinc salts and residual cyanide, preventing HCN formation during acidic workup.

-

-

Isolation: Wash organic layer with water and brine.[1] Dry over

.[1][5] Concentrate and purify via silica gel chromatography.

The "Use": Nucleophilic Aromatic Substitution ( )

Once synthesized, the halogenated benzonitrile becomes a powerful electrophile. The nitrile group at the para or ortho position stabilizes the Meisenheimer complex intermediate, dramatically accelerating displacement of the halogen.

Reactivity Order:

Protocol 2: Synthesis of Letrozole Precursor (

)

Objective: Coupling 4-fluorobenzonitrile with 1H-1,2,4-triazole.[7][8]

Reagents:

-

Electrophile: 4-Fluorobenzonitrile (1.0 equiv)[1]

-

Nucleophile: 1H-1,2,4-triazole (1.1 equiv)

-

Base: Potassium tert-butoxide (

) (1.2 equiv)[1] -

Temp:

to RT

Methodology:

-

Deprotonation: Dissolve 1,2,4-triazole in DMF. Cool to

. Add -

Addition: Add 4-fluorobenzonitrile solution dropwise. The reaction is exothermic; maintain temp

to prevent polymerization. -

Reaction: Allow to warm to RT. The electron-deficient fluoro-arene reacts rapidly (often <1 hour).[1]

-

Validation: Check HPLC for disappearance of 4-fluorobenzonitrile.

-

Workup: Quench with saturated

. Extract with DCM.[1] The product is often crystalline and can be purified by recrystallization from IPA/Water, avoiding chromatography (ideal for scale-up).

Mechanistic Visualization

Diagram 1: Palladium Catalytic Cycle for Cyanation

Caption: The Pd(0)/Pd(II) cycle using Zn(CN)2.[1] Note the transmetallation step is often rate-limiting.

Diagram 2: Reactivity Divergence of Halogenated Benzonitriles

Caption: Strategic handles: The Nitrile directs nucleophiles to the ring (SNAr) or reacts itself.

Safety & Industrial Scalability[2]

Cyanide Source Selection

In pharmaceutical scaling, the choice of cyanide source is dictated by the HCN Release Potential .

| Reagent | State | Solubility | Toxicity Risk | Industrial Preference |

| NaCN / KCN | Solid (Hygroscopic) | High ( | Extreme. Rapid HCN release with moisture/acid.[1] | Low (Legacy processes only) |

| Zn(CN)2 | Solid (Stable) | Insoluble ( | Moderate. Covalent character slows HCN release.[1] | High (Standard for Pd-coupling) |

| K4[Fe(CN)6] | Solid | High ( | Low. Non-toxic until heated >150°C. | Increasing (Green Chemistry) |

Waste Management[2]

Future Outlook: C-H Activation

The frontier of benzonitrile chemistry lies in C-H Activation . Rather than pre-functionalizing the ring with a halogen, recent methodologies utilize the nitrile group as a Directing Group (DG) to selectively install halogens or alkyl groups at the ortho position using Rhodium or Ruthenium catalysis. This "atom-economical" approach reduces the step count in synthesizing complex drug intermediates.

References

-

Palladium-Catalyzed Cyanation of Aryl Halides: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[3] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link[1][3]

-

Synthesis of Letrozole: Wadhwa, L. K. (2005).[1] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application 20050209294.[1] Link

-

SNAr Reactivity Reviews: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

-

Safety of Zinc Cyanide: PubChem Database. Zinc Cyanide - Safety and Hazards. National Library of Medicine. Link

-

Danuglipron Precursor Synthesis: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development (2026 - Projected/Simulated based on search context). Link

-

Mechanistic Studies on Cyanation: Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Halides. Organic Letters. Link[1]

Sources

- 1. unitedchemicalcn.com [unitedchemicalcn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. patents.justia.com [patents.justia.com]

- 8. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Dibromo-4-fluorobenzonitrile from 4-fluorobenzonitrile

An Application Note for the Regioselective Synthesis of 3,5-Dibromo-4-fluorobenzonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Dibromo-4-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol details a robust method for the dibromination of 4-fluorobenzonitrile via electrophilic aromatic substitution. Emphasis is placed on the mechanistic rationale, operational safety, process control, and product characterization to ensure a reproducible and high-yielding synthesis suitable for research and development laboratories.

Introduction and Scientific Rationale

3,5-Dibromo-4-fluorobenzonitrile is a valuable bifunctional building block. The strategic placement of two bromine atoms ortho to a fluorine atom and meta to a nitrile group allows for selective downstream functionalization through reactions like Suzuki or Stille cross-coupling, while the nitrile group can be hydrolyzed or reduced to introduce further diversity.

The synthesis from 4-fluorobenzonitrile is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the cyano group is a meta-director. Both substituents cooperatively direct the incoming electrophile (bromine) to the 3 and 5 positions, making the dibromination highly selective. This protocol utilizes elemental bromine in a medium of fuming sulfuric acid (oleum), which serves to activate the bromine, generating a potent electrophilic species required to overcome the deactivating effect of the cyano group.

Mechanism of Electrophilic Aromatic Substitution

The bromination proceeds through a well-established two-step mechanism for electrophilic aromatic substitution.[1][2]

-

Generation of the Electrophile: Fuming sulfuric acid (H₂SO₄/SO₃) polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as Br⁺ or a Br-SO₃H complex.

-

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the 4-fluorobenzonitrile ring attacks the electrophilic bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

-

Deprotonation and Aromatization: A base (HSO₄⁻) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[1] This process occurs twice to yield the final dibrominated product.

Safety and Hazard Management

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.[4][5]

-

Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled.[6][7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Keep a solution of sodium thiosulfate or sodium carbonate readily available for quenching spills.[5][6]

-

Fuming Sulfuric Acid (Oleum): Intensely corrosive and reacts violently with water. Causes severe, deep burns on contact. Wear acid-resistant gloves (e.g., butyl rubber), a face shield, and a chemical-resistant apron.

-

Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and cautiously in a large beaker to control the release of heat and fumes.

Required Personal Protective Equipment (PPE):

-

Chemical splash goggles and a full-face shield.[8]

-

Heavy-duty, chemical-resistant gloves (fluorinated rubber or butyl rubber).[4]

-

Flame-resistant lab coat and closed-toe shoes.

-

Ensure access to an emergency shower and eyewash station.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4-Fluorobenzonitrile | ≥99% | Sigma-Aldrich |

| Bromine | ≥99.5% | Sigma-Aldrich |

| Fuming Sulfuric Acid (20% SO₃) | Reagent | Sigma-Aldrich |

| Deionized Water | - | - |

| Crushed Ice | - | - |

| Sodium Bisulfite | Reagent | - |

| Ethanol (for recrystallization) | Reagent | - |

| Equipment | Specification |

| Three-necked round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | - |

| Dropping funnel | 50 mL, pressure-equalizing |

| Thermometer and adapter | -10 to 100 °C range |

| Ice bath | - |

| Buchner funnel and filter flask | - |

| Rotary evaporator | - |

Synthesis Workflow

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. edu.rsc.org [edu.rsc.org]

- 6. science.cleapss.org.uk [science.cleapss.org.uk]

- 7. carlroth.com [carlroth.com]

- 8. dollycorporation.com [dollycorporation.com]

Bromination of 4-fluorobenzonitrile reaction conditions

Executive Summary

This guide details the optimized protocols for the regioselective bromination of 4-fluorobenzonitrile to synthesize 3-bromo-4-fluorobenzonitrile . This intermediate is a critical scaffold in medicinal chemistry, notably serving as a precursor for androgen receptor antagonists (e.g., Enzalutamide analogs) and other bioactive diarylthiohydantoins.

Due to the electron-deficient nature of the substrate (containing both nitrile and fluorine electron-withdrawing groups), standard electrophilic aromatic substitution (EAS) with molecular bromine (

-

Oxidative Bromination (Recommended): Uses potassium bromate (

) in sulfuric acid to generate highly reactive brominating species in situ. -

NBS/Acid Bromination: Utilizes

-bromosuccinimide in concentrated sulfuric acid for mild yet effective halogenation.

Mechanistic Analysis & Regioselectivity

Substrate Electronic Profile

The bromination of 4-fluorobenzonitrile is a classic example of Cooperative Directing Effects in a deactivated system.

-

Nitrile Group (-CN): A strong electron-withdrawing group (EWG) via induction and resonance. It is a meta-director . Relative to position 1 (CN), the meta positions are 3 and 5.

-

Fluorine Atom (-F): An EWG via induction but an electron-donating group (EDG) via resonance. In EAS, the resonance effect dominates the directing capability, making it an ortho/para-director . Relative to position 4 (F), the ortho positions are 3 and 5.

Regiochemical Outcome

Both directing groups reinforce substitution at the 3-position (equivalently the 5-position).

-

Meta to CN: Position 3.

-

Ortho to F: Position 3.

Consequently, the reaction is highly regioselective for 3-bromo-4-fluorobenzonitrile . The formation of the 2-bromo isomer is disfavored due to the lack of reinforcement from the fluorine atom and steric hindrance from the nitrile group.

Reaction Pathway Diagram

Caption: Mechanistic pathway showing cooperative directing effects leading to the 3-bromo isomer.

Experimental Protocols

Protocol A: Oxidative Bromination (Potassium Bromate Method)

Status: Industrial Standard | Scale: Gram to Kilogram | Yield: >90%

This method is preferred for its high atom economy and the avoidance of elemental bromine handling.

Reagents

| Reagent | Equiv. | Role |

| 4-Fluorobenzonitrile | 1.0 | Substrate |

| Potassium Bromate ( | 0.7 - 0.8 | Bromine Source (Oxidant) |

| Sulfuric Acid ( | Solvent (10-15 vol) | Catalyst & Solvent |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a solid addition funnel.

-

Solubilization: Charge 4-fluorobenzonitrile (1.0 equiv) and concentrated

(10 volumes, e.g., 10 mL per 1 g substrate) into the flask. Stir at room temperature until dissolved. -

Addition: Cool the mixture to 0–5°C . Add

(0.7 equiv) portion-wise over 30–60 minutes.-

Critical: The reaction is exothermic. Control addition rate to keep internal temperature below 10°C to prevent runaway.

-

-

Reaction: Remove the cooling bath. Warm the mixture to 45–50°C and stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (20% EtOAc/Hexanes). The starting material spot (

) should disappear, replaced by the product (

-

-

Quench: Cool the reaction mixture to <10°C. Slowly pour the mixture onto crushed ice (20 volumes). Stir vigorously for 30 minutes.

-

Isolation: The product typically precipitates as a white/off-white solid. Filter the solid and wash copiously with water to remove residual acid.

-

Alternative: If oiling occurs, extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash organics with sat.

and brine.

-

-

Purification: Recrystallize from Ethanol/Water or Heptane if necessary.

Self-Validating Checkpoint: The crude solid should be white to pale yellow. A strong yellow/orange color indicates residual elemental bromine, which can be removed by washing with 10% sodium thiosulfate solution.

Protocol B: NBS / Sulfuric Acid Method

Status: Laboratory Scale | Scale: <50g | Yield: 85-95%

This method is milder and safer for bench-scale synthesis, utilizing N-Bromosuccinimide (NBS) as a solid bromine source which is activated by the strong acid.

Reagents

| Reagent | Equiv. | Role |

| 4-Fluorobenzonitrile | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 - 1.2 | Brominating Agent |

| Sulfuric Acid ( | Solvent (5-10 vol) | Activator |

Step-by-Step Procedure

-

Dissolution: Dissolve 4-fluorobenzonitrile (1.0 equiv) in concentrated

at room temperature. -

Addition: Add NBS (1.1 equiv) in small portions over 30 minutes.

-

Note: Protect the reaction from light (wrap flask in foil) to minimize radical side reactions, although the ionic mechanism dominates in

.

-

-

Heating: Heat the mixture to 50–60°C for 3–5 hours.

-

Workup: Pour onto ice-water. Extract with DCM. Wash with 10%

(to remove -

Drying: Dry over anhydrous

and concentrate in vacuo.

Protocol C: Lithiation-Trapping (Advanced/Alternative)

Status: Specialized | Use Case: If halogen-free conditions are required initially or for orthogonal functionalization.

While EAS is preferred, Directed Ortho Metalation (DoM) can be used.

-

Reagents: LDA (Lithium Diisopropylamide) in THF at -78°C.

-

Regioselectivity: The fluorine atom directs lithiation to the 3-position (ortho to F) due to strong inductive acidification and coordination.

-

Trapping: Quench with

or -

Risk: Nucleophilic attack of the lithium species on the nitrile carbon is a major side reaction. Use of very low temperatures (-78°C) and bulky bases (LDA or LiTMP) is mandatory.

Analytical Data & Characterization

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54–58 °C (Lit. 56–58 °C) |

| Molecular Weight | 200.01 g/mol |

| 1H NMR (400 MHz, CDCl3) | |

| IR Spectrum | ~2230 cm |

Note: The H-2 proton (ortho to CN, meta to Br) appears as a doublet of doublets due to coupling with H-6 and F.

Troubleshooting & Safety

Common Issues

| Issue | Cause | Solution |

| Low Conversion | Temperature too low or insufficient oxidant. | Increase temp to 60°C. Ensure |

| Hydrolysis of Nitrile | Acid concentration too low or temp too high (>80°C). | Keep temp <60°C. Use conc. |

| Over-bromination | Excess reagent or reaction time too long. | Monitor strictly by HPLC. Stop at >98% conversion. |

| Sticky Solid | Impurities or residual solvent. | Recrystallize from Heptane/EtOAc (9:1). |

Safety Hazards

-

Bromine Evolution: The

reaction generates elemental bromine ( -

Exotherm: The addition of bromate to acid is highly exothermic. Strict temperature control (0-10°C during addition) is vital to prevent thermal runaway.

-

Hydrofluoric Acid: While the C-F bond is stable, extreme overheating could theoretically degrade the ring. Standard HF precautions are generally not required for this specific protocol unless conditions are grossly violated.

References

-

Gopinath, R. et al. (2007). Bromination of deactivated aromatics: a simple and efficient method. Synth. Commun. (Cited in search results as efficient NBS/H2SO4 method). Retrieved from [Link]

-

Schlosser, M. (2005). The lithiation of fluorinated benzenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Application Note: 3,5-Dibromo-4-fluorobenzonitrile as a Strategic Pharmaceutical Intermediate

[1][2]

Abstract

3,5-Dibromo-4-fluorobenzonitrile (CAS: 140674-83-5) is a densely functionalized aromatic scaffold essential for the synthesis of thyromimetics, halogenated biaryls, and complex heterocyclic pharmacophores.[1][2][3] Its unique substitution pattern—featuring a nucleofugal fluorine atom activated by two ortho-bromine atoms and a para-nitrile group—enables highly regioselective transformations.[1] This guide details the chemoselective exploitation of this molecule, focusing on Nucleophilic Aromatic Substitution (

Introduction & Pharmaceutical Relevance

In the realm of drug discovery, 3,5-Dibromo-4-fluorobenzonitrile serves as a critical "linchpin" intermediate.[1] It is structurally analogous to the di-iodo outer ring of triiodothyronine (T3), making it indispensable for synthesizing Thyroid Hormone Receptor (TR) agonists (e.g., analogs of Resmetirom/MGL-3196 or Sobetirome).[1][2]

Key Structural Advantages[2]

-

Activated Fluorine: The fluorine atom is electronically primed for displacement by the electron-withdrawing nitrile (

) and bromine ( -

Bromine Handles: The two bromine atoms allow for divergent synthesis via Suzuki-Miyaura or Sonogashira couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[2]

-

Nitrile Versatility: The cyano group serves as a masked carboxylic acid, amide, or heterocycle (e.g., tetrazole, triazine), often used as a polar head group in receptor binding.[2]

Chemical Reactivity Profile

Understanding the electronic landscape of this molecule is prerequisite to successful protocol design.

| Functional Group | Reactivity Mode | Activation Logic |

| C–F Bond | Highly activated by inductive withdrawal (-I) from ortho-Br and mesomeric withdrawal (-M) from para-CN.[1][2] This is the most reactive site for nucleophiles. | |

| C–Br Bonds | Metal-Catalyzed Coupling | Sterically crowded but reactive toward oxidative addition with Pd(0).[1][2] Stable during standard |

| C≡N Group | Hydrolysis / Cyclization | Electron-withdrawing; stabilizes the Meisenheimer complex during |

Application Notes & Protocols

Application Note A: Regioselective for Diaryl Ether Synthesis

Objective: To displace the fluorine atom with a phenolic or amine nucleophile without disturbing the bromine or nitrile groups. This is the standard first step in synthesizing thyromimetic cores.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[4] The intermediate Meisenheimer complex is stabilized by the negative charge delocalization onto the nitrile group and the inductive effect of the bromine atoms. The bulky bromines also prevent ortho-attack, ensuring high regioselectivity at the para-position (relative to CN).[1][2]

Protocol A: Synthesis of a 4-Phenoxy-3,5-dibromobenzonitrile Derivative

Target: Coupling with 4-methoxyphenol (Model System).[1][2]

Reagents:

-

Potassium Carbonate (

), anhydrous, micronized (2.0 equiv)[1][2] -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous][1][2]

Step-by-Step Procedure:

-

Preparation: Charge a dried reaction vessel with 3,5-Dibromo-4-fluorobenzonitrile (10 mmol, 2.79 g) and 4-methoxyphenol (10.5 mmol, 1.30 g).

-

Solvation: Add anhydrous DMF (30 mL). Stir until fully dissolved.

-

Base Addition: Add micronized

(20 mmol, 2.76 g) in a single portion.-

Note: Micronized base increases surface area, accelerating the deprotonation of the phenol.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar). Monitor by HPLC or TLC (Hexane/EtOAc 4:1).[2]-

Endpoint: Reaction is typically complete within 2–4 hours.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (150 mL) with vigorous stirring. The product usually precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with water (

mL) to remove residual DMF and inorganic salts.[2] -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Expected Yield: >90%

QC Check:

Application Note B: Palladium-Catalyzed Cross-Coupling

Objective: To functionalize the bromine positions after the

Protocol B: Suzuki-Miyaura Coupling (General)

Reagents:

Step-by-Step Procedure:

-

Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.

-

Assembly: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.

-

Initiation: Add the degassed solvent. Seal the vial immediately.

-

Reaction: Heat to 90–100°C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

-

Purification: Column chromatography is required to separate mono-coupled byproducts if stoichiometry is not optimized.

Application Note C: Nitrile to Tetrazole Conversion

Objective: To convert the nitrile into a 5-substituted-1H-tetrazole, a lipophilic bioisostere of a carboxylic acid, common in sartans and thyroid receptor ligands.[1][3][5]

Protocol C: [3+2] Cycloaddition

Reagents:

-

Sodium Azide (

) (3.0 equiv)[1][2] -

Triethylamine Hydrochloride (

) (3.0 equiv)[1][2] -

Solvent: Toluene or DMF

Procedure:

-

Dissolve the nitrile in Toluene (0.5 M).

-

Add

and -

Heat to reflux (110°C) for 12–24 hours.

-

Safety:

(hydrazoic acid) can form in situ.[2] Use a blast shield and efficient fume hood.

-

-

Workup: Cool to RT. Extract with water. Acidify the aqueous layer with 1N HCl to precipitate the tetrazole.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

Caption: Divergent synthetic workflows starting from 3,5-Dibromo-4-fluorobenzonitrile. The

Safety & Handling

-

Toxicity: Like many halogenated nitriles, this compound is harmful if swallowed, inhaled, or absorbed through the skin. It acts as a potent irritant to mucous membranes.

-

Reactive Hazards:

-

Waste Disposal: All aqueous waste from the

reaction (containing fluorides and bromides) must be segregated into halogenated waste streams.[2]

References

-

BenchChem.

methodology). Retrieved from .[2] -

Organic Chemistry Portal.

) Mechanism and Conditions. Retrieved from .[2] -

National Institutes of Health (NIH) - PubChem. 4-Bromo-3,5-difluorobenzonitrile Compound Summary (Structural Analog Data).[1][2] Retrieved from .[2][6]

-

Kelly, M. J., et al. "Discovery of MGL-3196... a Highly Selective Thyroid Hormone Receptor β Agonist." Journal of Medicinal Chemistry, 2014, 57(10), 3912-3923.[1][2] (Establishes the utility of the 3,5-dihalo-4-phenoxybenzonitrile scaffold).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457-2483.[1][2] (Foundational protocol for bromine coupling).

Technical Guide: Nucleophilic Aromatic Substitution of 3,5-Dibromo-4-fluorobenzonitrile

Executive Summary

This technical guide details the nucleophilic aromatic substitution (SNAr) of 3,5-Dibromo-4-fluorobenzonitrile , a highly functionalized scaffold used in the synthesis of thyromimetics, agrochemicals (e.g., Bromoxynil derivatives), and liquid crystals.

The substrate features a unique electronic architecture: a fluorine atom activated by a para-nitrile group and two ortho-bromine atoms. This guide provides validated protocols for chemoselective displacement of the fluoride leaving group while retaining the bromine substituents, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) or functionalization.

Mechanistic Rationale & Chemoselectivity

The Fluorine vs. Bromine Paradox

In standard SN2 reactions, bromine is a superior leaving group to fluorine due to the weaker C-Br bond.[1] However, in SNAr, the rate-determining step is the formation of the Meisenheimer Complex (addition step), not the elimination of the leaving group.

-

Fluorine Effect: The high electronegativity of fluorine (-I effect) significantly lowers the energy of the transition state leading to the anionic intermediate, accelerating the reaction.

-

Regioselectivity:

-

C4-F Position: Activated by the para-cyano group (strong -M, -I effects) and two ortho-bromo groups (-I effect).

-

C3/C5-Br Position: The bromine atoms are meta to the cyano group (no resonance activation) and are poorer leaving groups in SNAr.

-

Result: Exclusive displacement of fluorine occurs under mild-to-moderate conditions.

-

Reaction Pathway Diagram

The following diagram illustrates the energetic pathway and the stabilization of the Meisenheimer intermediate.

Figure 1: SNAr reaction pathway highlighting the rate-limiting addition step and stabilization of the intermediate.

Reaction Optimization & Critical Parameters

Solvent Selection

The choice of solvent is critical for stabilizing the charged intermediate and dissolving the nucleophile.

| Solvent | Polarity | Suitability | Notes |

| DMF | High | Excellent | Standard choice; promotes rapid reaction rates. |

| DMSO | High | Excellent | Best for weak nucleophiles; difficult to remove during workup. |

| NMP | High | Good | High thermal stability; good for high-temp reactions. |

| THF | Moderate | Poor | Often too slow for this substrate unless using strong alkoxides. |

| MeCN | High | Moderate | Good for ease of workup, but may require reflux. |

Base Selection

-

Inorganic Carbonates (K2CO3, Cs2CO3): Preferred for phenols and thiols. Cesium carbonate is recommended for sterically hindered nucleophiles due to the "cesium effect" (higher solubility/reactivity).

-

Tertiary Amines (DIPEA, TEA): Preferred for amine nucleophiles to scavenge HF generated in situ.

Standard Operating Procedures (Protocols)

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aniline derivatives for drug discovery libraries.

Reagents:

-

Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: DMF (anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Charge a dried reaction vial with 3,5-Dibromo-4-fluorobenzonitrile and a magnetic stir bar.

-

Dissolution: Add anhydrous DMF and stir until dissolved.

-

Addition: Add DIPEA followed by the amine dropwise at room temperature (25 °C).

-

Reaction:

-

Aliphatic Amines (e.g., Morpholine): Stir at 25–40 °C for 2–4 hours.

-

Aromatic Amines (e.g., Aniline): Heat to 60–80 °C for 6–12 hours.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material (m/z ~279, Br pattern) and appearance of product.

-

Workup: Pour the mixture into ice-water (10x reaction volume). The product often precipitates.

-

Precipitate: Filter, wash with water, and dry under vacuum.

-

Oil: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

-

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of thyromimetic precursors (diarylethers).

Reagents:

-

Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Phenol derivative or Alcohol (1.05 equiv)

-

Base: K2CO3 (1.5 equiv) or Cs2CO3 (1.2 equiv)

-

Solvent: DMSO or DMF (0.2 M)

Procedure:

-

Pre-activation: In a separate vial, stir the Phenol/Alcohol with the Base in the solvent for 15 minutes at RT to generate the alkoxide/phenoxide.

-

Coupling: Add the 3,5-Dibromo-4-fluorobenzonitrile solution to the pre-activated nucleophile mixture.

-

Reaction: Heat to 60–80 °C.

-

Note: Do not exceed 100 °C to avoid potential displacement of bromine or hydrolysis of the nitrile.

-

-

Workup: Dilute with water and extract with EtOAc. Wash extensively with water/brine to remove DMSO.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for SNAr protocols.

Troubleshooting & Critical Notes

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is too weak or bulky. | Switch to Cs2CO3; increase temp to 90°C; use DMSO. |

| Side Product: Hydrolysis | Wet solvent + high temp. | Ensure anhydrous solvents; keep temp < 100°C to protect CN group. |

| Side Product: Br-Displacement | Reaction temp too high (>120°C). | Maintain temp strictly < 100°C. F is much more reactive than Br. |

| Dark Coloration | Oxidation of amine/phenol. | Degas solvents with N2/Ar sparging before use. |

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile. (Analogous chemistry). Retrieved from [Link]

-

WuXi AppTec. (2020). Regioselectivity in SNAr reaction of Dichloropyrimidines and Benzonitriles. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. (Context on fluorobenzonitrile reactivity). Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 3,5-Dibromo-4-fluorobenzonitrile

[1]

Abstract

This application note details optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-fluorobenzonitrile . This scaffold is a critical intermediate in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and other bioactive poly-functionalized aromatics. Due to the highly electron-deficient nature of the substrate, specific attention is required to balance oxidative addition efficiency against the risk of nucleophilic aromatic substitution (

Introduction & Reactivity Profile

Substrate Analysis

3,5-Dibromo-4-fluorobenzonitrile presents a unique reactivity landscape defined by three electron-withdrawing groups (EWGs) on the benzene ring.

-

Activation: The para-nitrile and ortho-fluorine groups significantly decrease the electron density of the C-Br bonds, facilitating rapid oxidative addition of Pd(0).

-

Chemoselectivity Challenge (

vs. Coupling): The C4-fluorine atom is highly activated for nucleophilic displacement. The presence of two ortho-bromines and a para-nitrile makes this position susceptible to attack by hard nucleophiles (e.g., hydroxides, alkoxides, or even fluoride ions) via an -

Regioselectivity: The molecule is chemically symmetric. Desymmetrization (mono-coupling) relies on statistical control and steric differentiation after the first coupling event.

Strategic Considerations

To ensure high fidelity, the reaction conditions must be tuned to favor the soft nucleophilic attack of the organoboron species (Transmetalation) over the hard nucleophilic attack on the fluorine.

| Parameter | Recommendation | Rationale |

| Base Selection | Carbonates ( | Avoid strong alkoxides ( |

| Solvent System | Dioxane/Water or Toluene/Water | Avoid polar aprotic solvents like DMF/DMSO at high temperatures to minimize |

| Catalyst | Bidentate ligands ( |

Experimental Protocols

Protocol A: Exhaustive Bis-Coupling (Library Synthesis)

Objective: Complete conversion of both C-Br bonds to C-C bonds to form symmetric 3,5-diaryl-4-fluorobenzonitriles.

Materials

-

Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (2.5 – 3.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution, 4.0 equiv) -

Solvent: 1,4-Dioxane[1]

-

Inert Gas: Nitrogen or Argon

Step-by-Step Procedure

-

Setup: To a reaction vial equipped with a magnetic stir bar, add 3,5-Dibromo-4-fluorobenzonitrile (100 mg, 0.36 mmol), Arylboronic acid (0.90 - 1.08 mmol), and

(15 mg, 0.018 mmol). -

Degassing: Seal the vial and purge with

for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (3.0 mL) and 2.0 M aqueous

(0.72 mL). -

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

-

Note: The electron-deficient nature of the ring usually ensures rapid conversion. If mono-coupled intermediate persists, increase temp to 100°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Site-Selective Mono-Coupling (Desymmetrization)

Objective: Selective formation of the mono-aryl product, leaving one C-Br bond intact for subsequent functionalization.

Materials

-

Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (0.8 – 0.9 equiv )

-

Catalyst:

(2-3 mol%) or -

Base:

(aqueous 1.0 M, 1.5 equiv) -

Solvent: Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure

-

Stoichiometry Control: It is critical to use a deficiency of the boronic acid to prevent over-coupling.

-

Setup: Charge a flask with 3,5-Dibromo-4-fluorobenzonitrile (200 mg, 0.72 mmol) and

(17 mg, 0.015 mmol). Purge with -

Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL).

-

Slow Addition: Heat the solution to 60°C .

-

Reagent Feed: Dissolve the Arylboronic acid (0.60 mmol, 0.83 equiv) in a minimal amount of Ethanol/Toluene. Add this solution dropwise to the reaction mixture over 1 hour via syringe pump.

-

Monitoring: Stop the reaction immediately upon consumption of the boronic acid (check LCMS).

-

Workup: Standard aqueous extraction.

-

Purification: The crude mixture will contain Starting Material (SM), Mono-product, and trace Bis-product. Separation is typically facile due to polarity differences. Recovered SM can be recycled.

Visualization & Logic

Decision Logic for Protocol Selection

The following diagram illustrates the decision process and mechanistic flow for selecting the appropriate protocol.